carbacyclin

Description

Origin and Analogous Relationship to Prostacyclin (PGI2) Research

The origin of carbacyclin (B161070) research is intrinsically linked to the discovery of prostacyclin (PGI2), also known as epoprostenol (B1671539). Prostacyclin, a member of the eicosanoid family, was first reported in 1976 by a research team led by John Vane wikipedia.orgnih.govresearchgate.netnih.gov. This groundbreaking discovery revealed PGI2's potent roles as an inhibitor of platelet activation and an effective vasodilator wikipedia.orgnih.govresearchgate.netnih.govwikidoc.orgahajournals.orgresearchgate.net. PGI2 is primarily produced in endothelial cells from prostaglandin (B15479496) H2 (PGH2) through the action of the enzyme prostacyclin synthase wikipedia.orgresearchgate.netwikidoc.org.

Despite its crucial biological activities, native prostacyclin is highly unstable in solution and prone to rapid degradation, hydrolyzing quickly to its inactive derivative, 6-oxo-PGF1 alpha wikipedia.orgnih.gov. This inherent instability presented significant challenges for both in vitro experiments and potential clinical applications wikipedia.org. To overcome this limitation, the research team that discovered prostacyclin embarked on the synthesis of numerous analogues, reportedly nearly 1,000, to identify more stable compounds that retained the beneficial properties of PGI2 wikipedia.org. This compound emerged as one such chemically stable analogue of prostacyclin (PGI2) nih.govfishersci.cagoong.commedchemexpress.comnih.govmybiosource.com. Its structure features a carbocyclic ring in place of the oxygen-containing ring found in PGI2, contributing to its enhanced chemical stability nih.gov.

Evolution of Research Perspectives on Stable Prostanoid Analogues

The quest for stable prostacyclin analogues marked a significant evolution in prostanoid research. The rapid degradation of natural PGI2 necessitated the development of synthetic compounds that could offer sustained biological effects wikipedia.orgnih.gov. This compound, also known by synonyms such as carboprostacyclin (B107582) or 6a-carba-PGI2, was developed to address this stability issue while mimicking the biological actions of PGI2 fishersci.camedchemexpress.commybiosource.comnih.gov.

Research into this compound and other stable analogues, such as iloprost (B1671730), beraprost (B1666799), and treprostinil, expanded the understanding of prostanoid pharmacology beyond the limitations of the native compound ersnet.orgjacc.org. These analogues were designed to activate the prostacyclin (IP) receptor, a G-protein-coupled receptor found on various cell types, including platelets and endothelial cells researchgate.netmedchemexpress.comersnet.orgnih.gov. Activation of this receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which mediates many of PGI2's effects, such as vasodilation and inhibition of platelet aggregation researchgate.netnih.govnih.govpnas.org.

Studies have shown that this compound potently inhibits platelet aggregation induced by substances like ADP or collagen fishersci.camedchemexpress.commybiosource.com. While this compound has been observed to be approximately 15-fold less effective than PGI2 in inhibiting platelet adhesion to collagen, its effect is notably longer-lasting, remaining constant for at least 30 minutes nih.gov. Similarly, another stable analogue, 9 beta-methyl this compound, was found to be approximately 100 times less potent than epoprostenol (PGI2) in humans but exhibited comparable anti-aggregatory potencies in vitro and similar pharmacodynamic effects and duration of action in vivo nih.gov.

The comparative activities of prostacyclin and this compound on platelet aggregation are summarized in the table below:

| Compound Name | Relative Potency (vs. PGI2 for platelet aggregation inhibition) | Duration of Effect |

|---|---|---|

| Prostacyclin (PGI2) | 1 (Reference) | Rapidly degraded |

| This compound | Approximately 0.07 (1/15th) nih.gov | Longer-lasting nih.gov |

| 9 beta-methyl this compound | Approximately 0.01 (1/100th) nih.gov | Similar to epoprostenol nih.gov |

Beyond IP receptor activation, research perspectives have evolved to explore additional intracellular pathways influenced by these analogues. For instance, this compound has been shown to activate peroxisome proliferator-activated receptor delta (PPARδ) and induce carnitine palmitoyltransferase-1 (CPT-1) mRNA expression in cardiomyocytes medchemexpress.comnih.govresearchgate.net. It has also been demonstrated to increase DNA synthesis in neonatal cardiomyocytes through PPARδ activation researchgate.net. Furthermore, this compound can reversibly inhibit inositol (B14025) 1,4,5-trisphosphate (IP3)-induced Ca2+ release and Ca2+-activated K+ current in certain cell types, mechanisms mediated by cAMP-dependent protein kinase pnas.orgnih.gov. This broadened understanding of the molecular targets and pathways engaged by stable prostanoid analogues like this compound has been crucial for their continued investigation in various physiological and pathological contexts.

Structure

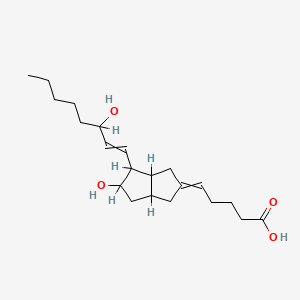

2D Structure

Properties

IUPAC Name |

5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFRIPGNUQRGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69552-46-1 | |

| Record name | Carbacyclin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry and Analog Development

Key Synthetic Methodologies and Strategies

The intricate structure of carbacyclin (B161070) necessitates advanced synthetic approaches to ensure the correct arrangement of atoms and functional groups.

Wittig Olefination Approaches in this compound Synthesis

Wittig olefination is a fundamental reaction in organic synthesis, widely employed for converting aldehydes and ketones into alkenes. probes-drugs.orgguidetoimmunopharmacology.org This methodology plays a crucial role in the construction of the this compound skeleton, particularly in forming the exocyclic double bond. In various synthetic routes to this compound, Wittig reactions are utilized at key steps. For instance, the reaction of a protected ketone intermediate with a suitable phosphorane can yield a protected this compound derivative. Similarly, the Wittig reaction of an aldehyde with a phosphonate (B1237965) has been reported as a method to form specific parts of the this compound structure. wikidata.org The stereochemical outcome of Wittig reactions can be influenced by the type of ylide used; stabilized ylides tend to favor the formation of (E)-alkenes, while unstabilized ylides often lead to (Z)-alkenes, although stereoselectivity can be variable with semistabilized ylides. probes-drugs.org This control over double bond geometry is critical for synthesizing the desired this compound isomers.

Chiral Induction and Stereoselective Synthesis Procedures

Given the multiple chiral centers within the this compound molecule, achieving high stereoselectivity is paramount for synthesizing biologically active forms. Stereoselective synthesis aims for the preferential formation of one stereoisomer over others. guidetopharmacology.org Several strategies have been developed to introduce and control chirality during this compound synthesis:

Chiral Bicyclic β-Keto Ester Intermediates: One prominent approach involves the synthesis of a chiral bicyclic β-keto ester. This intermediate is generated through a process involving stereoselective differentiation between two identical groups in a diamide, followed by a regiocontrolled Dieckmann-type cyclization. This chiral β-keto ester can then be successfully converted into (+)-carbacyclin. uni-freiburg.defishersci.calipidmaps.org

Enantioselective Deprotonation: Another strategy utilizes enantioselective deprotonation of a bicyclic ketone with a chiral base, followed by trapping of the resulting lithium enolate. This method allows for the introduction of chirality in an early stage of the synthesis. cenmed.com

Enantioselective Reduction: Chiral intermediates can also be obtained through enantioselective reduction of ketones, for example, using reagents such as (-)-diisopinocampheylchloroborane. cenmed.com

Stereocontrol via Allylsilane Protodesilylation: Control over the geometry of the exocyclic double bond, a critical feature of this compound, has been achieved through the protodesilylation of an allylsilane. This procedure has demonstrated high selectivity, yielding the (E)-configuration in a this compound analogue with greater than 96:4 selectivity. iiab.me

Development of this compound Analogues and Derivatives

The pursuit of prostacyclin mimetics has led to extensive research into this compound analogues, driven by the need for compounds with improved properties.

Structural Modifications and Their Rationale in Prostanoid Chemistry

This compound itself represents a significant structural modification of natural prostacyclin (PGI2), where the chemically labile enol-ether oxygen atom is replaced by a more stable methylene (B1212753) group. This substitution directly addresses the chemical instability of PGI2, leading to a stable analog with comparable physiological activity. nih.govuni-freiburg.de The primary rationale behind developing prostanoid analogues is to achieve enhanced chemical and metabolic stability, and in some cases, to improve selectivity for specific biological targets. nih.govnih.govzhanggroup.org

Key structural features of prostaglandins (B1171923), such as the hydroxyl groups at the 11 and 15 positions, the carboxyl group, the omega-tail, and the 9-position ketone, are critical for their biological activity and potency. nih.gov Modifications to these positions are commonly explored to fine-tune the pharmacological profile of the analogues. Examples of structural variants developed within prostanoid chemistry include:

Ring Modifications: 5,6-dihydro analogues, thia prostacyclins (e.g., (5Z)-6,9-thia prostacyclin), nitrogen-containing analogues, and ring-expanded 5,9-epoxy derivatives. nih.gov

Side Chain Alterations: Interphenylene analogues and allenic prostacyclins, which represent novel chemical structures designed for improved chemical stability and therapeutic profiles. nih.govuni.lu

These modifications aim to create compounds that are more resistant to enzymatic degradation and chemical decomposition, thereby offering longer durations of action and more predictable pharmacological effects in biological systems.

Isomeric Forms (e.g., (5E)- and (5Z)-Carbacyclin) and Their Synthesis

This compound can exist in different isomeric forms, notably the (5E)- and (5Z)-isomers. nih.govwikipedia.orgwikipedia.org The (5E)-isomer is also known as 6a-carba-prostaglandin I2. nih.gov The distinction between these isomers is crucial due to their potentially differing biological activities. For instance, (5Z)-carbacyclin has been observed to exhibit partial agonist properties in vascular smooth muscle cells, discriminating between prostacyclin receptors in these cells and those in platelets, unlike (5E)-carbacyclin and PGI2. uni.lu

The synthesis of these specific isomers often relies on precise control over the geometry of the newly formed double bond. As mentioned previously, Wittig reactions can be tailored to favor either (E) or (Z) alkene formation depending on the ylide characteristics. probes-drugs.org Furthermore, techniques such as the protodesilylation of an allylsilane have been successfully employed to control the exocyclic double bond geometry, leading to high selectivity for the (E)-configuration in this compound analogues. iiab.me This meticulous control over stereochemistry and isomer formation is essential for developing this compound derivatives with targeted pharmacological profiles.

Compound Names and PubChem CIDs

Molecular and Cellular Mechanisms of Action

Prostacyclin Receptor (IP Receptor) Interactions

The prostacyclin receptor (IP receptor) is a G protein-coupled receptor (GPCR) that serves as the main transducer of prostacyclin's actions. scbt.com Carbacyclin (B161070) acts as an agonist at this receptor, mimicking the effects of endogenous prostacyclin. medchemexpress.com

This compound functions as a potent agonist of the prostacyclin (PGI2) receptor. medchemexpress.com Its binding to the IP receptor initiates a conformational change in the receptor, which is then transmitted to an associated heterotrimeric G protein complex. wikipedia.org This activation leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer and the receptor, thereby activating downstream signaling proteins. wikipedia.org

Radioreceptor binding studies have demonstrated that this compound exhibits a high affinity for the IP receptor. For instance, in membranes prepared from mammalian COS cells transfected with the IP receptor cDNA, the rank order of potency for prostaglandins (B1171923) and their analogs in competing for [3H]iloprost specific binding sites was iloprost (B1671730) > this compound > prostaglandin (B15479496) (PG) E2 > PGF2α = PGD2 = U46619. researchgate.net This indicates that this compound is a potent binder to the IP receptor, though generally less potent than iloprost. researchgate.net

Table 1: Relative Binding Potency of Prostanoids and Analogs at the IP Receptor

| Compound | Relative Potency (vs. Iloprost) | Receptor Type | Reference |

| Iloprost | Highest | IP Receptor | researchgate.net |

| This compound | High | IP Receptor | researchgate.net |

| Prostaglandin E2 (PGE2) | Moderate | IP Receptor | researchgate.net |

| PGF2α | Low | IP Receptor | researchgate.net |

| PGD2 | Low | IP Receptor | researchgate.net |

| U46619 | Low | IP Receptor | researchgate.net |

Research has revealed that different isomers of this compound can exhibit discriminatory effects on IP receptors in various cell types. For example, (5Z)-carbacyclin, a specific isomer, demonstrates differential agonist properties in human platelets compared to vascular smooth muscle cells (myocytes). nih.gov

In human platelets, both (5E)- and (5Z)-carbacyclin act as full agonists, stimulating adenylate cyclase activity with an efficacy similar to that of prostaglandin E1 (PGE1) and PGI2, and effectively inhibiting platelet aggregation. nih.gov

However, in cultured myocytes from rabbit mesenteric artery (vascular smooth muscle cells), (5Z)-carbacyclin shows partial agonist properties. It fails to induce the same degree of adenylate cyclase stimulation or maximal relaxation of the mesenteric artery as PGI2, (5E)-carbacyclin, or PGE1. nih.gov Furthermore, (5Z)-carbacyclin can antagonize the activation of adenylate cyclase and relaxation elicited by PGE1 or PGI2 in the mesenteric artery. nih.gov These findings suggest that the IP receptors coupled to adenylate cyclase in platelets and vascular smooth muscle cells possess distinct characteristics, which (5Z)-carbacyclin can differentiate. nih.gov

Table 2: Discriminatory Agonist Properties of (5Z)-Carbacyclin

| Cell Type | Effect on Adenylate Cyclase | Effect on Aggregation/Relaxation | Agonist Property | Reference |

| Human Platelets | Stimulates (similar to PGI2/PGE1) | Inhibits aggregation (similar to PGI2/PGE1) | Full Agonist | nih.gov |

| Vascular Smooth Muscle Cells (Myocytes) | Partial stimulation (less than PGI2/PGE1) | Fails to induce maximal relaxation; Antagonizes PGI2/PGE1 effects | Partial Agonist | nih.gov |

Agonist Properties and Receptor Binding Dynamics

Downstream Signaling Cascades

The activation of the IP receptor by this compound triggers a series of intracellular signaling events, primarily involving the cyclic AMP (cAMP) pathway.

Upon binding to the IP receptor, this compound, like prostacyclin, leads to the activation of adenylate cyclase via stimulatory G proteins (Gs). scbt.comresearchgate.netcaymanchem.com This activation catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in a significant increase in intracellular cAMP levels. scbt.comresearchgate.netcaymanchem.comresearchgate.net

This elevation in cAMP is a central mechanism for this compound's effects, including vasodilation and inhibition of platelet aggregation. scbt.com For instance, this compound (0.02 μM to 20 μM) has been shown to activate the IP receptor signaling pathway, leading to increased cAMP. medchemexpress.com In hepatic stellate cells, this compound increased intracellular cAMP by 12.0-fold. researchgate.net In megakaryocytes, this compound (100 nM) reversibly inhibited inositol (B14025) 1,4,5-trisphosphate (IP3)-induced rises in intracellular Ca2+, an effect mediated by the elevation of cAMP. pnas.orgfsu.edu

The elevated intracellular cAMP levels, a result of adenylate cyclase activation, primarily mediate their biological effects by activating cAMP-dependent protein kinase A (PKA). scbt.commedchemexpress.comscbt.comous-research.nonih.gov PKA is a serine/threonine kinase that phosphorylates various target proteins, thereby modulating their activity and downstream cellular processes. nih.gov

This compound activates the IP receptor signaling pathway via PKA, and this effect can be inhibited by PKA inhibitors such as H-89. medchemexpress.com In various cell types, PKA activation by cAMP leads to a reduction in intracellular calcium levels. researchgate.netnih.gov For example, in megakaryocytes, the cAMP-dependent inhibition of IP3-induced Ca2+ release by this compound was prevented by a PKA inhibitory peptide, PKI 6-22, indicating the crucial role of PKA in this modulation. nih.gov

While prostacyclin analogs like iloprost and beraprost (B1666799) significantly activate PKA, this compound, being less selective for the IP receptor, may not activate PKA to the same extent, and its effects may not be fully blocked by PKA inhibitors in all contexts, such as in fibroblast-mediated collagen gel contraction. atsjournals.org This highlights potential nuances in the PKA pathway modulation depending on the specific prostacyclin analog and cell type.

The IP receptor, to which this compound binds, is a classic member of the G protein-coupled receptor (GPCR) family. scbt.commedchemexpress.comwikipedia.orgresearchgate.net GPCRs are integral membrane proteins that detect extracellular molecules and transmit signals into the cell through the activation of heterotrimeric G proteins. wikipedia.orgnih.gov

The binding of this compound to the IP receptor triggers a conformational change that promotes the activation of the associated G protein, specifically the Gs type. wikipedia.orgresearchgate.netcaymanchem.com This Gs protein then activates adenylate cyclase, leading to the production of cAMP, as detailed above. scbt.comresearchgate.netcaymanchem.com This Gs-cAMP-PKA pathway is a principal signal transduction pathway involving GPCRs. wikipedia.orgphysiology.org

Table 3: Key Components of this compound's Downstream Signaling

| Signaling Component | Role in this compound Action | Outcome | Reference |

| IP Receptor | Primary binding target, GPCR | Initiates signal transduction | scbt.commedchemexpress.comresearchgate.net |

| Gs Protein | Coupled to IP receptor | Activates Adenylate Cyclase | scbt.comresearchgate.netcaymanchem.com |

| Adenylate Cyclase | Enzyme activated by Gs | Catalyzes ATP to cAMP | scbt.comresearchgate.netcaymanchem.comresearchgate.net |

| Cyclic AMP (cAMP) | Second messenger | Activates PKA, modulates cellular activities | scbt.comresearchgate.netcaymanchem.comresearchgate.netpnas.orgfsu.edu |

| Protein Kinase A (PKA) | Activated by cAMP | Phosphorylates target proteins, reduces intracellular Ca2+ | scbt.commedchemexpress.comresearchgate.netscbt.comous-research.nonih.govnih.govnih.gov |

Biological Activities and Preclinical Investigations

Platelet Aggregation Modulation

Carbacyclin (B161070) is recognized for its potent antiaggregatory properties, which are crucial for its potential therapeutic applications.

This compound acts as an inhibitor of platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid, in in vitro settings nih.govnih.govahajournals.orgcapes.gov.br. Its mechanism of action involves the stimulation of cyclic AMP (cAMP) within platelets, an effect that can be enhanced by phosphodiesterase inhibitors like theophylline (B1681296) ahajournals.org. Studies have demonstrated that this compound leads to an elevation of platelet cyclic AMP levels nih.govahajournals.org.

The potency of this compound relative to prostacyclin (epoprostenol) varies depending on the species and the specific aggregating agent. In human, dog, or rabbit plasma, this compound demonstrated approximately 0.03 times the activity of prostacyclin in inhibiting ADP or collagen-induced platelet aggregation in vitro nih.govahajournals.org. A derivative, 9 beta-methyl this compound, showed a potency of 0.01 times that of epoprostenol (B1671539) against ADP and collagen-aggregated platelet-rich plasma (PRP) nih.gov.

Table 1: Relative Potency of this compound in In Vitro Platelet Aggregation Inhibition (Compared to Prostacyclin/Epoprostenol)

| Agonist (In Vitro) | Species (Plasma/PRP) | Relative Potency (this compound vs. Prostacyclin/Epoprostenol) | Source |

| ADP, Collagen | Human, Dog, Rabbit | 0.03 times as active | nih.govahajournals.org |

| ADP, Collagen | Human (PRP) | 0.01 times as active (for 9 beta-methyl this compound) | nih.gov |

This compound has been shown to be a potent inhibitor of platelet aggregation ex vivo when administered via intravenous infusion in dogs and rabbits nih.govahajournals.org. In these models, this compound exhibited approximately 0.1 times the activity of prostacyclin in inhibiting ex vivo platelet aggregation nih.govahajournals.org. The antiaggregatory effect of this compound is sustained throughout the infusion period, which can last up to 3 hours, but it typically dissipates within 10 minutes after the infusion is terminated nih.gov.

In in vitro assessments, the anti-aggregatory potencies of 9 beta-methyl this compound and epoprostenol were found to be comparable in both platelet-rich plasma and whole blood nih.gov.

Inhibition of Agonist-Induced Platelet Aggregation (e.g., ADP, Collagen, Arachidonic Acid)

Vascular Tone Regulation

This compound also plays a role in the regulation of vascular tone, primarily through its vasodilatory properties.

This compound, similar to prostacyclin, has been observed to reduce systemic arterial blood pressure in preclinical animal models, including dogs, rabbits, and rats nih.gov. Notably, this compound is not inactivated during its passage through the pulmonary circulation nih.gov. Both (5E)- and (5Z)-carbacyclin, as prostacyclin analogues, possess antiaggregatory and vasodilatory properties, and they stimulate adenylate cyclase activity in membranes derived from human platelets and cultured myocytes from rabbit mesenteric artery nih.gov.

However, distinctions exist in their effects on vascular smooth muscle. In vascular smooth muscle cells, (5Z)-carbacyclin does not induce the same level of adenylate cyclase stimulation as prostacyclin, (5E)-carbacyclin, or prostaglandin (B15479496) E1 (PGE1), nor does it elicit maximal relaxation of the mesenteric artery to the same extent as other prostaglandins (B1171923) nih.gov. This suggests that (5Z)-carbacyclin acts as a partial agonist in these cells and can antagonize the activation of adenylate cyclase and the relaxation mediated by PGE1 or prostacyclin in the mesenteric artery nih.gov. These findings indicate that the prostacyclin receptors coupled to adenylate cyclase in platelets and vascular smooth muscle cells may differ, as (5Z)-carbacyclin can differentiate between them nih.gov. The vasodilatory and antiaggregatory properties of this compound and prostacyclin suggest their potential for further investigation in conditions such as flap ischemia in microsurgery researchgate.net.

This compound has been shown to reduce systemic arterial blood pressure in dogs, rabbits, and rats nih.gov. When administered via intravenous infusion in dogs, this compound, at doses sufficient to inhibit ex vivo platelet aggregation, produces minimal effects on systemic arterial blood pressure or heart rate nih.gov. Similarly, in anesthetized or conscious rabbits, this compound and prostacyclin induce comparable cardiovascular changes when administered at doses that achieve equivalent levels of platelet inhibition nih.gov.

Vasodilatory Properties in Preclinical Animal Models

Cardiomyocyte Biology

Beyond its effects on platelets and vasculature, this compound has demonstrated significant actions on cardiomyocyte biology, particularly concerning cell proliferation.

This compound promotes cardiomyocyte proliferation nih.govbiologists.comportlandpress.com. It has been observed to increase the proliferation of human induced pluripotent stem cell-derived cardiomyocytes nih.gov. The mechanistic basis for this compound's pro-proliferative effect involves the peroxisome proliferator-activated receptor delta (PPARδ)/PDK1/Akt pathway nih.gov. Activation of this pathway by this compound leads to the upregulation of positive regulators of cell cycle progression and the downregulation of cell cycle inhibitors nih.gov.

Furthermore, this compound activates carnitine palmitoyltransferase-1 (CPT-1) mRNA expression in cardiomyocytes through PPARδ, independently of the IP receptor signaling pathway glpbio.commedchemexpress.com. While this compound (at concentrations ranging from 0.02 μM to 20 μM) can activate the IP receptor signaling pathway via protein kinase A (PKA), an effect that is inhibited by the PKA inhibitor H-89, its ability to increase PPRE promoter activity via PPARδ (at concentrations from 0.02-80 μM) is independent of the IP receptor signaling pathway in cardiomyocytes glpbio.commedchemexpress.com. In vitro studies confirm that activation of PPARδ by this compound induces cardiomyocyte proliferation portlandpress.com. In mouse models, activating PPARδ following myocardial infarction has been shown to stimulate cardiomyocyte proliferation and progressively improve cardiac function over a six-month period portlandpress.com.

Table 2: Mechanisms of this compound's Action in Cardiomyocytes

| Effect on Cardiomyocytes | Mechanism/Pathway Involved | Key Findings | Source |

| Promotes Proliferation | PPARδ/PDK1/Akt pathway | Upregulates positive cell cycle regulators; downregulates cell cycle inhibitors. Increases proliferation of human induced pluripotent stem cell-derived cardiomyocytes. Activation of PPARδ after MI in mice stimulates proliferation and improves cardiac function. | nih.govbiologists.comportlandpress.com |

| Activates CPT-1 mRNA | PPARδ (independent of IP receptor signaling) | This compound induces carnitine palmitoyltransferase-1 mRNA expression. | glpbio.commedchemexpress.com |

| Activates IP Receptor | IP receptor signaling pathway via PKA (inhibited by H-89) | This compound (0.02 μM to 20 μM) activates this pathway. | glpbio.commedchemexpress.com |

| Increases PPRE Activity | PPARδ (independent of IP receptor signaling) | This compound (0.02-80 μM) increases PPRE promoter activity. | glpbio.commedchemexpress.com |

Influence on Cardiomyocyte Proliferation and Cell Cycle Progression (In Vitro and Animal Models)

This compound has demonstrated a notable capacity to influence cardiomyocyte proliferation and cell cycle progression. In in vitro studies, this compound, acting as an agonist of peroxisome proliferator-activated receptor delta (PPARδ), significantly increased DNA synthesis in neonatal cardiomyocytes. This effect was observed to be dependent on PPARδ, as its inhibition markedly reduced the increase in cardiomyocyte DNA synthesis induced by this compound. Mechanistically, this compound promotes cardiomyocyte proliferation through the PPARδ/PDK1/Akt pathway. This involves upregulating the expression of positive regulators of cell cycle progression while simultaneously downregulating cell cycle inhibitors. Beyond neonatal models, this compound has also been shown to increase the proliferation of human induced pluripotent stem cell-derived cardiomyocytes. nih.govmdpi.com

In animal models, the importance of PPARδ signaling, which this compound activates, has been highlighted for adult cardiomyocyte cell cycle activity. For instance, in zebrafish, inhibition of PPARδ after heart injury was found to impede the heart's regenerative ability, indicating a crucial role for this pathway in cardiac regeneration. Activation of PPARδ by this compound has been shown to induce cardiomyocyte proliferation in vitro and promote cardiomyocyte cell cycle re-entry in vivo. nih.govmdpi.comahajournals.orgglpbio.com

Table 1: Influence of this compound on Cardiomyocyte DNA Synthesis (In Vitro)

| Treatment Group | Effect on DNA Synthesis (Relative to Control) | Mechanism | Reference |

| This compound | Significantly increased | PPARδ agonist, upregulates PPARδ and PDK1 expression | nih.gov |

| GW0742 | Significantly increased | PPARδ agonist | nih.gov |

| This compound + PPARδ siRNA/GSK3787 | Markedly reduced effect | Inhibition of PPARδ | nih.gov |

Interplay with Myocardial Metabolic Reprogramming and Regeneration

The regenerative capacity of the myocardium is closely linked to its metabolic state. Postnatally, mammalian myocardial metabolism typically transitions from glycolysis to mitochondrial fatty acid oxidation, a shift that correlates with a dramatic reduction in cardiomyocyte proliferative capacity. nih.gov In contrast, organisms with robust cardiac regenerative abilities, such as zebrafish, exhibit a metabolic switch to increased glycolysis when cardiomyocytes re-enter the cell cycle for regeneration. nih.gov

Tissue Perfusion and Ischemia-Reperfusion Studies

Preclinical Models of Ischemic Injury (e.g., Skin Flap Survival)

Ischemia-reperfusion (I/R) injury is a significant challenge in reconstructive microsurgery, often leading to tissue damage and flap failure. Preclinical models, particularly those involving skin flaps in animals, are crucial for investigating strategies to mitigate this injury and improve tissue survival. wikipedia.orggoogle.commedchemexpress.com

This compound has demonstrated beneficial effects in preclinical models of ischemic injury. In studies utilizing rabbit epigastric free flaps, this compound significantly improved flap survival after a period of ischemia. Control flaps in these experiments exhibited an average survival rate of 39.9%, whereas treatment with this compound significantly increased flap survival to 66.4%. This improvement in flap survival was correlated with the vasodilatory properties of this compound. nih.gov

Table 2: Effect of this compound on Rabbit Epigastric Free Flap Survival

| Treatment Group | Flap Survival (%) | Statistical Significance (vs. Control) | Reference |

| Control | 39.9 | - | nih.gov |

| This compound | 66.4 | P < 0.05 | nih.gov |

| Prostacyclin | 68.4 | P < 0.05 | nih.gov |

| Dipyridamole | 66.9 | P < 0.05 | nih.gov |

Gastrointestinal System Effects in Preclinical Models

In preclinical models, this compound has shown effects on the gastrointestinal system, particularly concerning ion transport and angiogenesis. As an analog of prostacyclin (PGI2), this compound was found to reproduce alterations in ion transport observed in the ileum of piglets infected with Cryptosporidium. Elevated levels of PGI2 were noted in the infected piglet ileum, and this compound mimicked these transport changes. The neural network mediating PGI2 stimulation involved both cholinergic and VIPergic components, as indicated by the reduction of the this compound response by atropine (B194438) and VIP antagonists. practical-haemostasis.com

Furthermore, this compound has been shown to counteract certain anti-angiogenic effects in the gastrointestinal system. In studies involving human intestinal microvascular endothelial cells (HIMECs), curcumin's inhibitory effect on angiogenesis and [3H]thymidine uptake (a measure of cell proliferation) was reversed by the addition of this compound. This suggests that this compound, as a PGI2 analogue, can modulate processes related to cell growth and blood vessel formation in the intestinal microvasculature. vcahospitals.com

Effects on Activated Clotting Time in In Vitro Blood Systems

This compound is a stable prostacyclin analog known for its potent antiaggregating properties. In in vitro blood systems, this compound effectively inhibits platelet aggregation induced by various agents, including collagen and adenosine diphosphate (ADP). glpbio.com Its potency in inhibiting platelet aggregation in human, dog, or rabbit plasma is approximately 0.03 times that of prostacyclin. glpbio.com

Structure Activity Relationship Sar Studies

Conformational Analysis and Intramolecular Interactions

The three-dimensional arrangement and internal interactions within the carbacyclin (B161070) molecule are crucial determinants of its ability to bind to and activate its target receptors.

This compound's cyclic framework provides enhanced hydrolytic stability compared to prostacyclin, which is prone to hydrolysis google.com. Despite this chemical stability, its in vivo serum half-life can still be limited by enzymatic oxidation, necessitating the design of analogs with improved metabolic stability while retaining prostacyclin-like activity google.com.

The conformational requirements for receptor binding are highly specific. Studies on prostacyclin analogs, including this compound, highlight the critical role of the bicyclic core and the alpha-side chain, with the omega-side chain also contributing significantly to biological activity univie.ac.at. For instance, the (5Z) and (15R)-hydroxy derivatives of this compound have demonstrated reduced selectivity compared to this compound itself when considering their platelet antiaggregating and cardiovascular actions ahajournals.org.

Specific residues within the human prostacyclin receptor (hIP) are known to influence agonist selectivity. Mutations at certain positions, such as D288A, can equalize the binding affinity of this compound and prostaglandin (B15479496) E1 (PGE1), while a D236A mutation can reverse their relative binding affinities, underscoring the importance of these residues in the precise recognition and binding of agonists like this compound nih.gov. This compound functions as an agonist of the prostacyclin (PGI2) receptor, leading to potent inhibition of platelet aggregation medchemexpress.com. Interestingly, (5Z)-carbacyclin exhibits differential activity across receptor populations, acting as a partial agonist at prostacyclin receptors in vascular smooth muscle cells but displaying full agonist properties in platelets, suggesting distinct conformational requirements or receptor subtypes in different tissues nih.gov.

Spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, have been instrumental in analyzing the intramolecular hydrogen bonding within this compound and related prostacyclin receptor agonists nih.govresearchgate.net. For this compound, a cyclic intramolecular hydrogen bond has been identified, involving a 13-membered ring formed between the carboxyl group of the alpha-side chain and the 11-hydroxyl group nih.gov.

Quantitative analysis revealed that 58% of this compound molecules in dilute CCl4 solution exist in this intramolecularly hydrogen-bonded conformation nih.gov. This contrasts with other prostaglandins (B1171923), such as PGE2, PGD2, and PGF2α, where a 15-membered cyclic intramolecular hydrogen bond, typically involving the carboxyl group of the alpha-side chain and the 15-hydroxyl group of the omega-side chain, is observed in approximately 80% of molecules. The side-chain arrangement in these latter compounds is often described as P-shaped nih.gov. These spectroscopic insights provide valuable information about the preferred conformations of this compound and how intramolecular interactions might stabilize specific active conformers relevant for receptor binding.

Table 1: Intramolecular Hydrogen Bonding in Prostanoids

| Compound | Hydrogen Bond Type | Ring Size (membered) | Percentage of Intramolecularly H-bonded Molecules (in CCl4) nih.gov |

| This compound | Carboxyl (α-chain) to 11-hydroxyl | 13 | 58% |

| PGE2, PGD2, PGF2α | Carboxyl (α-chain) to 15-hydroxyl (ω-chain) | 15 | ~80% |

Role of Cyclic Framework and Side-Chain Conformations in Receptor Affinity

Computational and Molecular Modeling Approaches

Computational methods play a vital role in predicting and understanding the structural and electronic properties of this compound and its analogs, complementing experimental SAR studies.

Molecular mechanics (MM) and molecular orbital (MO) calculations are widely applied in the study of prostacyclin and isothis compound (B1236256) analogs, including this compound, to elucidate their structure-activity relationships jst.go.jp. Molecular mechanics, often referred to as force-field calculations, is an empirical method that estimates molecular structures and conformational energies based on idealized bond lengths, angles, torsional interactions, and non-bonded forces iupac.org. Molecular orbital calculations, on the other hand, delve into the electronic structure, determining the composition of atomic orbitals within molecular orbitals nih.govsioc-journal.cnyoutube.com.

These computational approaches have revealed that the net atomic charges of the π-electron systems in prostacyclin and isothis compound analogs correlate with their potency in inhibiting platelet aggregation jst.go.jp. It is hypothesized that these π-electron systems are directly involved in electronic interactions with the receptor and indirectly influence the orientation of the alpha-chain, both critical for binding jst.go.jp. Furthermore, molecular mechanics calculations, specifically the MM2 force field, have been successfully utilized in the stereocontrolled synthesis of novel prostacyclin analogs, such as "allene-carbacyclin," by predicting the stereochemistry of key synthetic steps molaid.comdartmouth.edu. Computational modeling techniques are increasingly integral to prostanoid research core.ac.uk.

Quantitative Structure-Activity Relationship (QSAR) methodologies aim to establish mathematical relationships between the physicochemical properties (molecular descriptors) of compounds and their observed biological activities researchgate.net. These relationships enable the prediction of biological properties for novel compounds and guide the rational design of new molecules researchgate.net.

While extensive SAR data exists for prostacyclin analogs due to the continuous search for effective IP agonists knu.edu.af, specific detailed QSAR models exclusively for this compound are not prominently detailed in the provided search results. However, the principles of QSAR are inherently applied within broader SAR studies of prostacyclin mimetics and analogs. The concept of bioisosterism, a strategy closely linked to SAR and QSAR, involves replacing molecular fragments with others having similar steric and electronic profiles to optimize pharmacokinetic, pharmacodynamic, and toxicological properties, and to enhance target selectivity and potency researchgate.net. This systematic modification and evaluation directly feed into QSAR model development.

Molecular Mechanics and Molecular Orbital Calculations for Prostacyclin Analogs

Influence of Structural Modifications on Biological Potency and Selectivity

Structural modifications to the this compound scaffold have been extensively investigated to optimize its biological profile, particularly its potency and selectivity. This compound itself is a potent inhibitor of platelet aggregation and a vasodilator ahajournals.orgmedchemexpress.com. It exhibits a selectivity ratio similar to prostacyclin, indicating a balanced effect on platelet aggregation and cardiovascular parameters ahajournals.org.

Efforts to improve this compound's properties have focused on reducing its susceptibility to enzymatic oxidation while preserving its prostacyclin-like activity google.com. However, not all modifications yield favorable outcomes. For instance, the (5Z) and (15R)-hydroxy derivatives of this compound were found to be less selective than the parent compound ahajournals.org.

The pursuit of new prostacyclin (PGI2) analogs, including this compound derivatives, is driven by the goals of increasing duration of action and achieving greater biological selectivity nih.gov. Chemical stabilization has been attempted by introducing electron-withdrawing groups near the enol-ether unit, which can improve hydrolytic stability but may also lead to diminished antiaggregatory or hypotensive activity nih.gov. Biological stabilization, through modifications to the prostaglandin skeleton (e.g., m-interphenylene-PGI2-s), has shown some improvements in selectivity, though a significant increase in duration of action has not always been achieved nih.gov.

Specific structural changes can profoundly impact biological potency. For example, the incorporation of 9,8-ethynyl and 9-cyano groupings into this compound analogs has been shown to enhance activity, whereas 9,3-methyl, 9-pentyl-1-ynyl, and 9-ethyl groupings resulted in decreased activity compared to this compound itself ahajournals.org. Notable analogs derived from this compound include iloprost (B1671730) (a 16-methyl, 18-19-didehydro derivative), ONO 41483 (a 15-cyclopentyl derivative), and ZK 36374 (a this compound derivative with comparable in vitro potency to PGI2) ahajournals.org.

Beyond its primary role as an IP receptor agonist, this compound has also been shown to activate PPAR delta (peroxisome proliferator-activated receptor beta), leading to increased PPRE promoter activity independently of the IP receptor signaling pathway medchemexpress.comscbt.com. This suggests that its structural features allow for interactions with multiple biological targets, influencing a broader range of physiological processes, and highlighting the complexity of its SAR.

Table 2: Influence of 9-Substituent Modifications on this compound Activity ahajournals.org

| 9-Substituent Grouping | Effect on Activity (compared to this compound) |

| 9,8-ethynyl | Enhanced Activity |

| 9-cyano | Enhanced Activity |

| 9,3-methyl | Decreased Activity |

| 9-pentyl-1-ynyl | Decreased Activity |

| 9-ethyl | Decreased Activity |

Advanced Research Methodologies and Analytical Techniques

In Vitro Cellular Assays

In vitro cellular assays are fundamental in elucidating the mechanisms of action of carbacyclin (B161070) at the cellular and molecular level. These assays allow for controlled investigation of its effects on specific cell types and signaling pathways.

Primary Cell Culture Systems

Primary cell cultures provide a physiologically relevant model to study the effects of this compound on various cell types involved in cardiovascular function.

Cardiomyocytes: In cultured neonatal rat cardiomyocytes, this compound has been shown to up-regulate the transcriptional expression of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in mitochondrial fatty acid β-oxidation. nih.gov This effect suggests a role for this compound in modulating cardiac energy metabolism. nih.gov Studies using primary cultures of neonatal rat cardiomyocytes involve isolating ventricles from newborn rats and seeding the cells in a growth medium, often Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal calf serum (FCS). medchemexpress.com

Platelets: The inhibitory effect of this compound on platelet aggregation is a central aspect of its biological activity. In vitro studies using human, dog, or rabbit plasma have demonstrated that this compound inhibits platelet aggregation induced by agonists like ADP or collagen. nih.gov

Vascular Smooth Muscle Cells (VSMCs): The functionality of vascular smooth muscle cells is crucial in conditions like atherosclerosis and hypertension. ncardia.com Human iPSC-derived vascular smooth muscle cells serve as a reliable in vitro model to predict vaso-activity responses to therapeutic compounds. ncardia.com Studies on cultured myocytes from rabbit mesenteric artery have shown that this compound stimulates adenylate cyclase activity. nih.gov However, the (5Z)-carbacyclin isomer exhibits partial agonist properties in these cells, failing to produce the same maximal stimulation as other prostaglandins (B1171923) and even antagonizing the effects of PGE1 or PGI2. nih.gov The abnormal proliferation of VSMCs is a hallmark of many vascular remodeling diseases. frontiersin.org

Reporter Gene Assays

Reporter gene assays are instrumental in studying the transcriptional activity of specific promoters in response to this compound.

PPRE Promoter Activity: this compound has been found to increase the promoter activity of the peroxisome proliferator-activated receptor responsive element (PPRE) in a concentration-dependent manner in cultured neonatal rat cardiomyocytes. nih.gov This activation of PPRE, which is located in the promoter region of the CPT-1 gene, is a key mechanism for the observed increase in CPT-1 mRNA expression. nih.gov This effect is mediated through PPARδ and is independent of the traditional IP receptor signaling pathway. nih.govmedchemexpress.com Further investigations have confirmed that this compound's ability to increase PPRE promoter activity is not blocked by inhibitors of protein kinase A, but is significantly inhibited in cardiomyocytes with a dominant-negative form of PPARδ. nih.gov In HEK-293 cells stably expressing the IP receptor, stable prostacyclin analogues like this compound were found to activate PPARγ, an effect that was preventable by a PPARγ antagonist. nih.gov

Enzyme Activity Measurements

Direct measurement of enzyme activity provides crucial insights into the signaling cascades activated by this compound.

Adenylate Cyclase: this compound, a stable analogue of prostacyclin, stimulates adenylate cyclase activity in the membranes of human platelets and cultured myocytes from rabbit mesenteric artery. nih.govnih.gov This activation is a key step in its mechanism of action, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov The activation of adenylate cyclase by this compound in platelet membranes is enhanced by GTP in concentrations up to 10 microM, while higher concentrations are inhibitory. nih.gov The (5Z)-carbacyclin isomer, however, shows a differential effect, acting as a full agonist in stimulating adenylate cyclase in platelets but only as a partial agonist in vascular smooth muscle cells. nih.gov This suggests that the prostacyclin receptors coupled to adenylate cyclase in these two cell types are distinct. nih.gov

Patch-Clamp Electrophysiology for Ion Channel Characterization

While direct studies employing patch-clamp electrophysiology specifically for this compound are not extensively detailed in the provided results, this technique is a powerful tool for characterizing ion channel behavior in cells relevant to this compound's action, such as cardiomyocytes and vascular smooth muscle cells. moleculardevices.com The patch-clamp technique allows for the measurement of ion currents across the cell membrane, providing insights into how a compound might modulate the function of specific ion channels. moleculardevices.comnih.govthe-scientist.com This methodology can be applied to single-channel or whole-cell recordings to understand the electrophysiological effects of substances on various cell types. moleculardevices.com

Ex Vivo Tissue and Blood Studies

Ex vivo studies bridge the gap between in vitro experiments and in vivo models by using tissues and blood components outside the living organism.

Platelet-Rich Plasma (PRP) Preparation and Aggregation Assays

The preparation of platelet-rich plasma (PRP) is a standard method for studying platelet function. dovepress.com

Methodology: PRP is obtained by centrifuging whole blood to separate the platelets from red and white blood cells. mdpi.com Platelet aggregation can then be measured using techniques like light transmission aggregometry (LTA), where an agonist is added to the PRP, and the change in light transmission is monitored as platelets aggregate. dovepress.com Another method is multiple electrode aggregometry, which measures the change in electrical impedance as platelets aggregate. nih.gov

Research Findings: Ex vivo aggregation assays have been crucial in characterizing the anti-platelet effects of this compound. nih.gov In studies involving dogs and rabbits, intravenous infusion of this compound was shown to inhibit ex vivo platelet aggregation. nih.gov These assays demonstrated that this compound is approximately 0.1 times as active as prostacyclin in inhibiting ex vivo platelet aggregation in these animal models. nih.gov In vitro, using PRP from humans, dogs, or rabbits, this compound was found to be about 0.03 times as potent as prostacyclin in inhibiting ADP or collagen-induced platelet aggregation. nih.gov

Vascular Reactivity Studies utilizing Isolated Tissues

This compound, a stable analog of prostacyclin (PGI2), has been investigated for its effects on vascular tone using isolated tissue preparations. These ex vivo studies allow for the direct assessment of a compound's action on blood vessels, independent of systemic physiological responses.

In studies using isolated rat intrapulmonary arteries, this compound was observed to have no significant effect on hypoxic vasoconstriction or contractions induced by high potassium concentrations (80 mM KPSS). spandidos-publications.com This suggests that in this specific vascular bed, the prostacyclin pathway activated by this compound does not play a dominant role in modulating these particular vasoconstrictor responses. spandidos-publications.com While PGI2 analogs are often potent vasodilators in many vascular tissues, the lack of effect in this model could indicate a lower density of prostacyclin (IP) receptors or the involvement of other signaling pathways that override the PGI2-mediated effects in the pulmonary artery under these experimental conditions. spandidos-publications.com

Conversely, research on porcine ileum subjected to ischemia demonstrated a synergistic role for this compound and prostaglandin (B15479496) E2 (PGE2) in restoring intestinal barrier function. jci.org In indomethacin-treated ischemic tissues, the combination of this compound and PGE2 reversed the inhibitory effect of indomethacin (B1671933) and significantly increased transepithelial electrical resistance, an indicator of barrier integrity. jci.org this compound alone had no discernible effect, highlighting a cooperative action with PGE2. jci.org This effect is believed to be mediated through an increase in intracellular calcium (by this compound) and cAMP (by PGE2), which signals the closure of tight junctions. jci.org

These findings from isolated tissue studies underscore the tissue-specific and context-dependent vascular and epithelial effects of this compound, providing critical insights into its complex biological activity.

In Vivo Animal Model Systems

Rodent Models for Cardiovascular and Metabolic Research

Rodent models are fundamental in preclinical research to understand the systemic effects of compounds like this compound on cardiovascular and metabolic health. nih.govfrontiersin.org These models, which can be genetically engineered, diet-induced, or chemically induced, aim to replicate human disease states such as metabolic syndrome, heart failure, and hypertension. nih.govcyagen.comucl.ac.uk

This compound has been studied in murine models for its role in cardiac and metabolic regulation. In one key study, this compound was shown to induce the expression of carnitine palmitoyltransferase-1 (CPT-1) mRNA in the hearts of C57BL/6 mice. medchemexpress.com This effect is mediated through the activation of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor crucial for cardiac energy metabolism. medchemexpress.comresearchgate.net This activation of PPARδ and subsequent downstream signaling, including the phosphorylation of Akt, suggests a role for this compound in modulating cardiac metabolism independent of the traditional prostacyclin (IP) receptor pathway. medchemexpress.comresearchgate.net

Furthermore, research using neonatal rat cardiomyocytes (NRCMs) has demonstrated that this compound can promote cardiomyocyte proliferation. researchgate.net This is a significant finding, as the ability of mammalian heart cells to proliferate is very limited after birth. researchgate.net this compound treatment led to an increase in DNA synthesis and the expression of positive cell cycle regulators like cyclin A and cyclin B, while down-regulating cell cycle inhibitors. researchgate.net This pro-proliferative effect was also linked to the PPARδ/PDK1/Akt signaling pathway. researchgate.net

These studies in rodent models provide crucial in vivo evidence for this compound's dual roles as a modulator of cardiac metabolism and a potential promoter of cardiomyocyte cell cycle re-entry, offering valuable insights for cardiovascular research. medchemexpress.comresearchgate.net

Table 1: Summary of this compound Effects in Rodent Cardiovascular and Metabolic Models

| Model System | Key Finding | Mechanism of Action | Reference |

| C57BL/6 Mice | Induces CPT-1 mRNA expression in the heart. | Activates PPARδ, independent of the IP receptor. | medchemexpress.com |

| Neonatal Rat Cardiomyocytes (NRCMs) | Promotes cardiomyocyte proliferation and DNA synthesis. | Activates the PPARδ/PDK1/Akt signaling pathway. | researchgate.net |

Animal Models for Tissue Ischemia and Regeneration Studies

Animal models of tissue ischemia, particularly hindlimb ischemia in rodents, are critical for investigating potential therapeutic agents that can enhance blood flow and tissue repair in conditions like peripheral artery disease. ahajournals.orgjctres.com These models typically involve the surgical ligation of arteries to induce a state of reduced blood perfusion, mimicking the pathology of ischemic disease. ahajournals.orgunibo.it

The therapeutic potential of this compound has been evaluated in a mouse model of hindlimb ischemia. ahajournals.org In this model, continuous local delivery of this compound to the ischemic limb over 14 days resulted in significantly improved blood perfusion compared to saline-treated controls. ahajournals.org This enhanced recovery was associated with adaptive remodeling of the microvascular network. ahajournals.org

Mechanistically, this compound treatment was found to increase the secretion of several pro-angiogenic factors and chemokines, most notably acidic fibroblast growth factor (FGF1), from the ischemic muscle tissue. ahajournals.org The conditioned medium from this compound-treated tissues promoted the proliferation and migration of vascular smooth muscle cells in vitro. ahajournals.org This suggests that this compound fosters a regenerative microenvironment by stimulating the release of growth factors that drive the formation and maturation of new blood vessels (angiogenesis and arteriogenesis). ahajournals.org These effects are linked to its role as a PPARβ/δ agonist. ahajournals.org

The ability of this compound to promote tissue regeneration is not limited to vascular applications. During regeneration, many cellular processes are associated with enhanced glycolysis, a metabolic state that can be influenced by PPARβ/δ activation. d-nb.info This links the metabolic functions of this compound to its regenerative potential, highlighting a promising area for therapeutic development in regenerative medicine. d-nb.info

Table 2: Research Findings in Animal Models of Tissue Ischemia

| Animal Model | Treatment | Key Outcome | Implied Mechanism | Reference |

| Mouse Hindlimb Ischemia | Continuous local delivery of this compound for 14 days | Significantly improved blood perfusion and adaptive microvascular remodeling. | Increased secretion of FGF1 and other chemokines, promoting smooth muscle cell growth and migration via PPARβ/δ signaling. | ahajournals.org |

Spectroscopic and Chromatographic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used for the structural characterization and qualitative analysis of organic compounds. photometrics.netinnovatechlabs.com The method works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. rtilab.com Because specific chemical bonds and functional groups absorb IR energy at characteristic frequencies, the resulting spectrum serves as a unique molecular "fingerprint" that can be used to identify the compound and elucidate its structure. photometrics.netrtilab.com

For a complex molecule like this compound, FTIR analysis would be instrumental in confirming the presence of its key functional groups. Expected characteristic absorptions would include:

O-H Stretching: A broad band in the 3500-3200 cm⁻¹ region, corresponding to the hydroxyl groups on the cyclopentane (B165970) ring and the carboxylic acid.

C=O Stretching: A strong absorption band around 1700 cm⁻¹, indicative of the carbonyl group in the carboxylic acid moiety.

C-H Stretching: Bands in the 3000-2850 cm⁻¹ region from the aliphatic and alicyclic hydrocarbon chains.

C-O Stretching: Absorptions in the 1300-1000 cm⁻¹ region, corresponding to the alcohol and carboxylic acid C-O bonds.

By comparing the obtained spectrum to reference spectra or known characteristic absorption frequencies, FTIR provides a rapid and reliable method for verifying the chemical structure of this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture. wikipedia.org It is widely used to assess the purity of chemical compounds and to separate isomers—molecules that have the same chemical formula but different structural arrangements. loesungsfabrik.deresearchgate.net

Purity Assessment: The purity of a this compound sample can be determined by HPLC, typically using a reversed-phase (RP-HPLC) method. loesungsfabrik.de In RP-HPLC, the sample is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The main compound should elute as a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities or degradation products. mtoz-biolabs.com Purity is quantified by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. mtoz-biolabs.com The limit of detection (LOD) and limit of quantification (LOQ) are important parameters in these methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. loesungsfabrik.de

Isomer Separation: this compound possesses multiple chiral centers, meaning it can exist as different stereoisomers. Separating these isomers is crucial as they can have different biological activities. HPLC is a primary method for chiral separations. researchgate.net This can be achieved using several approaches:

Chiral Stationary Phases (CSPs): Columns packed with a chiral material that interacts differently with each enantiomer, leading to different retention times. researchgate.net

Normal-Phase Chromatography: NP-HPLC, which uses a polar stationary phase and a non-polar mobile phase, can be effective in resolving structural isomers due to its sensitivity to steric factors. wikipedia.orgrsc.org

Mixed-Mode Chromatography: Advanced columns that combine multiple separation mechanisms, such as reversed-phase and ion-exchange, can offer improved selectivity for complex separations, including cis-trans isomers. nih.gov

A specific HPLC method was developed for a derivative of this compound (CS-570) in plasma, which utilized an immobilized antibody column for selective extraction followed by fluorescence HPLC for sensitive detection, demonstrating the adaptability of HPLC for complex biological samples. nih.gov

Table 3: HPLC Methodologies for Compound Analysis

| HPLC Technique | Application | Principle of Separation | Common Use for this compound | Reference |

| Reversed-Phase (RP-HPLC) | Purity Assessment | Partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase. | Quantifying the main compound and detecting impurities/degradation products. | loesungsfabrik.de |

| Chiral Chromatography | Isomer Separation | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Separating stereoisomers to evaluate individual biological activity. | researchgate.net |

| Normal-Phase (NP-HPLC) | Isomer Separation | Adsorption based on polarity; sensitive to steric differences. | Resolving structural isomers. | wikipedia.org |

Future Research Directions and Unexplored Avenues

Investigation of Novel Prostanoid Receptor Subtypes and Ligand Bias

The landscape of prostanoid receptors is complex, with eight types and subtypes identified in mammals, including the DP, EP (EP₁, EP₂, EP₃, EP₄), FP, IP, and TP receptors. guidetopharmacology.orgresearchgate.net Carbacyclin (B161070) primarily acts as an agonist for the prostacyclin (IP) receptor. medchemexpress.com However, the potential for this compound and its analogues to interact with novel or as-yet-uncharacterized prostanoid receptor subtypes remains an open area of investigation. Research is increasingly focusing on "ligand bias" or "functional selectivity," where different ligands for the same receptor can preferentially activate distinct downstream signaling pathways (e.g., G protein-mediated versus β-arrestin-mediated signaling). nih.govresearchgate.netpnas.org For instance, recent studies have identified G protein-biased EP₂ receptor agonists, highlighting the potential for designing compounds with tailored signaling profiles. nih.gov Future studies could explore whether this compound or its modified analogues exhibit such bias at the IP receptor or other prostanoid receptors, potentially leading to compounds with more selective therapeutic effects and reduced off-target activities. ahajournals.orgmendeley.com Understanding the atomic-level interactions of ligands with prostanoid receptors is crucial for rational drug design in this area. researchgate.netoatext.com

Elucidation of Unidentified Signaling Pathways and Receptor Crosstalk Mechanisms

Prostanoids exert their diverse effects through G-protein coupled receptors (GPCRs) that trigger various intracellular signaling cascades, including the MAP kinase and protein kinase A pathways. nih.gov While classical signaling pathways are well-studied, the full spectrum of downstream signaling pathways activated by this compound and other prostanoids, especially in specific cellular contexts, is not yet fully elucidated. semanticscholar.org Furthermore, receptor crosstalk, where different prostanoid receptors or even other GPCRs interact to modulate each other's signaling, represents a critical area for future research. nih.govmdpi.comjci.org For example, interactions between prostaglandin (B15479496) E receptors and β₂-adrenergic receptors have been shown to affect cellular responses. jci.org Studies have indicated that prostanoids can synergize or antagonize each other's actions at the receptor level, such as thromboxane (B8750289) A₂ synergizing with prostaglandin E₂ via the EP₃ receptor while antagonizing prostacyclin actions. mdpi.com Investigating these complex interplay mechanisms, possibly involving receptor heterodimerization, will provide a more comprehensive understanding of this compound's biological actions and could uncover novel therapeutic targets. guidetopharmacology.orgjci.org

Development of Next-Generation this compound Analogues with Enhanced Selectivity or Potency

The pursuit of this compound analogues with improved pharmacological profiles remains a key research direction. While this compound itself offers enhanced chemical stability over prostacyclin, the development of compounds with even greater selectivity for specific prostanoid receptors or signaling pathways, and increased potency, is a continuous goal. ahajournals.orgmendeley.comacs.orgunivie.ac.at This involves sophisticated medicinal chemistry efforts to design and synthesize novel structural variants. ahajournals.orgunivie.ac.atmdpi.comresearchgate.net The aim is to separate desired therapeutic effects (e.g., anti-platelet activity) from potential side effects (e.g., vasodepressor actions), leading to more targeted and safer agents. ahajournals.orgmendeley.com Efforts are directed towards achieving sustained activity in vivo and improving oral bioavailability. ahajournals.orgmendeley.com The rational design of these analogues will be informed by a deeper understanding of receptor-ligand interactions and signaling bias. nih.govresearchgate.net

Integration with Systems Biology and Omics Approaches in Prostanoid Research

The complexity of prostanoid signaling and its widespread biological impact necessitates the integration of systems biology and "omics" approaches. nih.govnih.govnih.govresearchgate.net This involves the high-throughput analysis of biological data at a global level:

Genomics: Studying the entire set of genes to understand genetic predispositions and regulatory elements influencing prostanoid synthesis and receptor expression. nih.govresearchgate.netisaaa.org

Transcriptomics: Analyzing mRNA expression patterns to identify changes in gene activity related to prostanoid pathways in different physiological or pathological states. nih.govresearchgate.netisaaa.org

Proteomics: Investigating the complete set of proteins, their expression levels, modifications, and interactions, to understand the functional machinery of prostanoid signaling. nih.govresearchgate.netisaaa.orgmdpi.com

Metabolomics: Profiling the comprehensive set of small-molecule metabolites to provide a real-time snapshot of cellular metabolic state and how it is influenced by prostanoids. nih.govnih.govresearchgate.netmdpi.com

Integrating these "omics" datasets with computational modeling can provide a holistic view of this compound's effects within complex biological systems, moving beyond reductionist approaches. nih.govnih.govnih.gov This integrative strategy can help identify novel biomarkers, predict therapeutic responses, and uncover previously unrecognized roles of this compound in health and disease. nih.govnih.gov

Q & A

Q. What experimental models are optimal for studying carbacyclin’s antiplatelet effects, and how are IC50 values determined?

this compound’s inhibition of platelet aggregation is typically assessed using in vitro assays with platelet-rich plasma (PRP) from humans, dogs, or rabbits. Agonists like collagen (1–4 μg/mL) or ADP (2–10 μM) induce aggregation, and this compound’s inhibitory potency is quantified via IC50 (concentration causing 50% inhibition). For example, this compound shows IC50 values of 105 nM for collagen-induced aggregation in human platelets, compared to 1.96 μM for (5Z)-carbacyclin . Dose-response curves should include controls (e.g., vehicle) and measurements of cyclic AMP (cAMP) levels to confirm IP receptor activation via PKA pathways .

Q. How does this compound induce vasodilation, and what methods validate its vascular effects?

this compound relaxes vascular smooth muscle by activating IP receptors, increasing cAMP via adenylate cyclase (AC) stimulation. Isolated tissue preparations (e.g., rabbit mesenteric artery rings) are pre-contracted with agents like phenylephrine. Relaxation is measured using force transducers, with this compound showing partial efficacy (40% maximal relaxation) compared to PGI2 in arterial myocytes . Simultaneous measurement of AC activity (via [<sup>3</sup>H]-cAMP accumulation) and receptor binding assays (e.g., [<sup>3</sup>H]-iloprost displacement) can distinguish IP receptor-dependent vs. PPARδ-mediated pathways .

Advanced Research Questions

Q. How does this compound induce receptor desensitization, and what experimental designs capture this phenomenon?

Prolonged this compound exposure (1 μM for 16 h) desensitizes IP receptors in neuronal hybrid cells (e.g., NCB-20), reducing AC activation. Key methods include:

- Binding assays : Compare Bmax (receptor density) and KD (affinity) in control vs. This compound-treated membranes using [<sup>3</sup>H]-iloprost .

- AC activity : Measure ΔVmax (maximal enzyme velocity) and Kact (agonist potency) after this compound pre-treatment. Desensitized cells show reduced ΔVmax (47.1 vs. 73.7 pmol cAMP/min/mg protein) and increased Kact (41 nM to >100 nM) .

- Cycloheximide co-treatment : Blocks receptor resynthesis, confirming desensitization is due to receptor internalization .

Q. Why does (5Z)-carbacyclin act as a partial agonist in vascular smooth muscle but a full agonist in platelets?

(5Z)-carbacyclin exhibits tissue-specific efficacy due to IP receptor subtype heterogeneity. In platelets, it fully inhibits aggregation (100% efficacy) and stimulates AC to the same extent as PGI2 (5-fold cAMP increase) . In vascular myocytes, it achieves only 2-fold AC stimulation and 40% maximal relaxation, acting as a partial agonist. Methodological approaches:

- Schild analysis : Co-administer (5Z)-carbacyclin with PGE1 or PGI2 to quantify antagonism (e.g., rightward shift in dose-response curves) .

- PPARδ knockdown : Use siRNA to confirm PPARδ’s role in CPT-1 mRNA induction, independent of IP receptors .

Q. How can researchers resolve contradictions between this compound’s PPARδ activation and IP receptor signaling in cardiomyocyte proliferation?

this compound’s pro-proliferative effects in neonatal rat cardiomyocytes are primarily PPARδ-dependent (EC50 = 0.02–20 μM), but IP receptor crosstalk may confound results. Strategies include:

- Pharmacological inhibitors : H-89 (PKA inhibitor) blocks IP-mediated cAMP/PKA pathways, isolating PPARδ effects .

- Comparative agonists : Use GW0742 (PPARδ-specific) to benchmark this compound’s potency. This compound outperforms GW0742 in proliferation assays, suggesting synergistic pathways .

- Transcriptomics : RNA-seq of this compound-treated vs. PPARδ-knockout cells identifies non-canonical targets .

Q. What methodologies address conflicting data on this compound’s adipogenic effects across cell types?

this compound activates all PPAR isoforms (α, γ, δ) but shows strongest adipogenic activity via PPARδ in 3T3-L1 preadipocytes. Key approaches:

- PPAR isoform-specific reporters : Transfect cells with PPRE (PPAR response element)-luciferase constructs. This compound increases PPRE activity 4-fold in PPARδ-transfected cells vs. 2-fold in PPARγ .

- Receptor antagonism : Co-treat with PT-S58 (IP receptor antagonist) to exclude IP-mediated cAMP effects .

- Differentiation markers : Quantify lipid accumulation (Oil Red O staining) and adiponectin secretion (ELISA) .

Q. How should researchers design dose-response studies to account for this compound’s dual IP/PPARδ activation?

- Dose range : Use 0.02–80 μM to capture both low-dose IP effects (PKA activation) and high-dose PPARδ effects (CPT-1 induction) .

- Time-course experiments : Acute (30-min) vs. prolonged (24-h) exposure to differentiate rapid cAMP signaling from slower transcriptional regulation .

- Cell-type selection : Compare platelets (IP-dominant) vs. cardiomyocytes (PPARδ-dominant) to contextualize pathway bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.